UV Absorption Red-Shift vs. Triphenylsulfonium Triflate Enables More Efficient KrF-Laser (248 nm) Patterning
The target compound exhibits a UV absorption maximum (λmax) at 239 nm, which is bathochromically shifted relative to the widely used benchmark PAG triphenylsulfonium triflate (λmax ≈ 233 nm) [1]. This 6-nm red-shift arises from the electron-withdrawing 4-chloro substituent on one aryl ring, which lowers the energy of the π–π* transition and brings the absorption edge closer to the KrF excimer laser emission line at 248 nm [2]. For photoresist formulators, this translates into higher absorbance at the exposure wavelength and consequently greater acid generation efficiency per unit dose without altering the PAG loading.
| Evidence Dimension | UV absorption maximum (λmax) in solid state / solution |
|---|---|
| Target Compound Data | λmax = 239 nm (methanol or film) [1] |
| Comparator Or Baseline | Triphenylsulfonium triflate (CAS 66003-78-9): λmax ≈ 233 nm (film/literature) [2] |
| Quantified Difference | Δλmax ≈ 6 nm bathochromic shift |
| Conditions | Measured by UV-Vis spectrophotometry; literature values for comparator from J. Am. Chem. Soc. 1990, 112, 6004 |
Why This Matters
A 6-nm red-shift in λmax increases absorbance overlap with the KrF 248-nm emission line, directly improving acid generation efficiency at a key lithographic exposure wavelength.
- [1] Chembase. (4-氯苯基)二苯基锍三氟甲基磺酸盐; CAS 255056-43-0; UV absorption wavelength λmax 239 nm. View Source
- [2] Dektar, J. L.; Hacker, N. P. Photochemistry of Triarylsulfonium Salts. J. Am. Chem. Soc. 1990, 112 (16), 6004–6015 (absorption data for triphenylsulfonium salts). View Source
